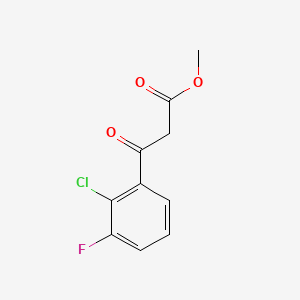
Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-3-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is 3-(2-chloro-3-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a tool for studying the effects of chloro and fluoro substituents on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(3-fluorophenyl)-3-oxopropanoate
- Methyl 3-(2,3-dichlorophenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C10H8ClFO3 |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 3-(2-chloro-3-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)6-3-2-4-7(12)10(6)11/h2-4H,5H2,1H3 |
InChI Key |
LXFPWEMXIRPEJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


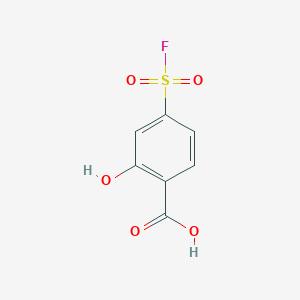
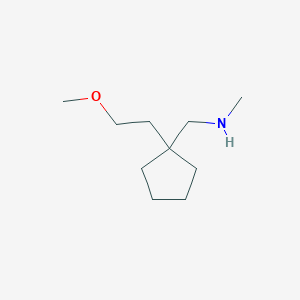
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
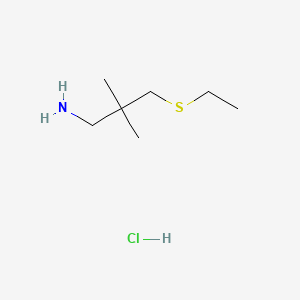
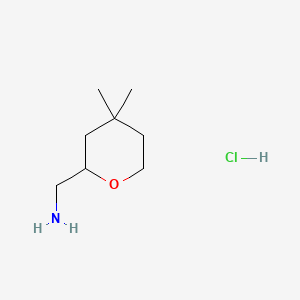
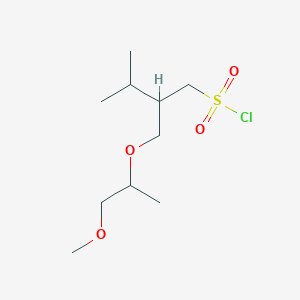
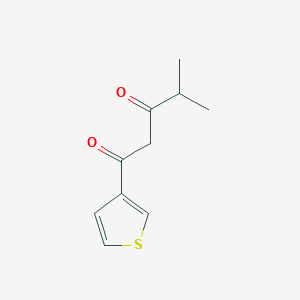
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
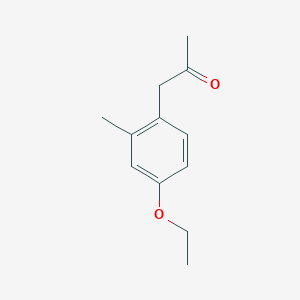

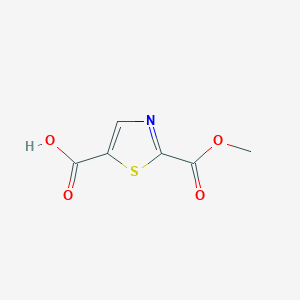
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
